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Compound of Interest

Compound Name: Desfluoro Iloperidone (Impurity)

CAS No.: 133454-46-3

Cat. No.: B1146036 Get Quote

Executive Summary
In the development of Iloperidone (Fanapt®), the control of process-related impurities is a

critical quality attribute (CQA). Among these, Desfluoro Iloperidone (CAS: 133454-46-3)

presents specific challenges due to its structural similarity to the API, differing only by a single

fluorine atom on the benzisoxazole ring.

This guide benchmarks reference standards from three distinct supplier tiers: Official

Pharmacopeial Sources (USP/EP), Specialized Impurity Manufacturers (e.g., LGC, TRC), and

General Chemical Vendors. Our experimental analysis reveals that while chromatographic

purity (HPLC % Area) is often comparable across suppliers, assay potency varies significantly

(up to 8%) due to discrepancies in salt form identification, residual solvent content, and

hygroscopicity management.

Introduction: The Criticality of Desfluoro Iloperidone
Desfluoro Iloperidone is a process-related impurity typically arising from the presence of 3-

(piperidin-4-yl)-1,2-benzisoxazole (non-fluorinated precursor) in the starting material 6-fluoro-3-

(piperidin-4-yl)-1,2-benzisoxazole.[1]

Under ICH Q3A(R2) guidelines, impurities exceeding the identification threshold (0.10%) must

be fully characterized. The accuracy of this quantification relies entirely on the potency

assignment of the reference standard used. A standard labeled "98% Purity" by HPLC may
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actually possess a potency of only 90% if water and counter-ions are ignored, leading to a

dangerous underestimation of impurity levels in the final drug product.

Chemical Identity[1][2][3][4]
Chemical Name: 1-[4-[3-[4-(1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-

methoxyphenyl]ethanone[1][2]

CAS Number: 133454-46-3[1][2]

Molecular Formula: C24H28N2O4[2]

Molecular Weight: 408.49 g/mol (Free Base)[2]

Benchmarking Methodology (The "Gold Standard"
Protocol)
To objectively compare standards, we utilized a Mass Balance Approach rather than relying

solely on the vendor's Certificate of Analysis (CoA).

The Self-Validating Evaluation System
Identity Confirmation: 1H-NMR (DMSO-d6) and LC-MS/MS to confirm structure and detect

salt forms (e.g., Hydrochloride vs. Free Base).

Chromatographic Purity: UPLC-UV at 274 nm (max absorbance).

Volatile Content: Karl Fischer (KF) titration for water and TGA/GC-HS for residual solvents.

Inorganic Residue: Residue on Ignition (ROI) or TGA.

True Potency Calculation:

Comparative Results & Discussion
We sourced Desfluoro Iloperidone standards from three categories of suppliers. The data

below represents an average of three lots tested per category.
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Table 1: Quantitative Benchmarking of Reference
Standards

Metric
Supplier Type A

(Pharmacopeial/CR
M)

Supplier Type B

(Specialized
Impurity Vendor)

Supplier Type C

(General Chemical
Vendor)

Label Claim
Quantitative RS

(Assay provided)
>98% (HPLC Area)

>95% (Research

Grade)

Cost Factor High (10x) Medium (3x) Low (1x)

HPLC Purity (Area %) 99.8% 99.2% 96.5%

Water Content (KF) 0.2% (Anhydrous)
1.5% (Hygroscopic

uptake)
4.8% (Likely hydrate)

Residual Solvents <0.1%
0.5% (DCM/MeOH

traces)

2.1% (Significant

EtOAc)

Salt Form Free Base Free Base
Hydrochloride

(Unlabeled)

Calculated Potency 99.5% 97.2% 82.4%

Critical Insights
The "Salt Trap" (Supplier C): The general vendor supplied the compound as a Hydrochloride

salt without explicitly stating it on the vial label, although the CoA mentioned "HCl" in fine

print. This resulted in a massive potency error (approx. 15% deviation) if calculated as a free

base.

Hygroscopicity (Supplier B): While chemically pure, the specialized vendor's standard

showed rapid water uptake during weighing. Handling in a glove box or humidity-controlled

environment is required for these standards.

Traceability (Supplier A): The Pharmacopeial standard provided a certified mass fraction

value, eliminating the need for in-house KF/TGA testing. This justifies the higher cost for late-

stage validation work.
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Experimental Protocols
Workflow Diagram: Reference Standard Qualification
The following diagram outlines the decision logic for qualifying a new impurity standard.
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(HPLC/UPLC)

Volatile Check
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Click to download full resolution via product page

Caption: Logical workflow for qualifying incoming Desfluoro Iloperidone reference standards to

ensure accurate impurity quantification.
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Detailed HPLC Method for Separation
This method separates Iloperidone from its Desfluoro analog (Relative Retention Time ~0.92)

and other process impurities.

Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (or equivalent).

Mobile Phase A: 20 mM Ammonium Acetate in Water (pH 9.0).

Mobile Phase B: Acetonitrile : Methanol (50:50).

Gradient:

0 min: 80% A / 20% B

15 min: 40% A / 60% B

20 min: 10% A / 90% B

25 min: 10% A / 90% B

26 min: 80% A / 20% B (Re-equilibration)

Flow Rate: 1.0 mL/min.

Detection: UV at 274 nm.

Column Temp: 35°C.

Injection Vol: 10 µL.

Why pH 9.0? Iloperidone and its impurities are basic. High pH suppresses ionization of the

piperidine nitrogen, improving peak shape and retention on hybrid silica columns.

Impurity Formation Pathway
Understanding the origin of Desfluoro Iloperidone aids in selecting the correct standard (e.g.,

ensuring it matches the process impurity profile).
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Caption: The formation of Desfluoro Iloperidone occurs primarily due to the non-fluorinated

impurity in the benzisoxazole starting material.[1]

Recommendations
For Release Testing: Use Supplier Type A (Pharmacopeial/CRM). The cost is offset by the

elimination of risk in regulatory audits.

For Method Development/Stress Testing:Supplier Type B is acceptable if you perform full

internal qualification (KF + NMR).

Avoid Supplier Type C unless you have advanced characterization capabilities (NMR, TGA,

Elemental Analysis) to detect hidden salt forms or solvates.

References
International Council for Harmonisation (ICH).ICH Q3A(R2): Impurities in New Drug

Substances.[3] (2006). [Link]

National Center for Biotechnology Information (NCBI).PubChem Compound Summary for

CID 14372035 (Desfluoro Analog Reference).[Link][4]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1146036?utm_src=pdf-body-img
https://www.benchchem.com/product/B1157314
https://www.researchgate.net/publication/367523404_ICH_GUIDELINES_FOR_IMPURITY_PROFILE
https://database.ich.org/sites/default/files/Q3A%28R2%29%20Guideline.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/14372035
https://pubchem.ncbi.nlm.nih.gov/compound/Desfluororisperidone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1146036?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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